molecular formula C13H20N2 B1438682 2-Methyl-4-(2-methylpiperidin-1-yl)aniline CAS No. 1155017-00-7

2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Cat. No.: B1438682
CAS No.: 1155017-00-7
M. Wt: 204.31 g/mol
InChI Key: TZGRJKIRIAWBQL-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is a derivative of aniline, featuring a piperidine ring substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline typically involves the reaction of 2-methylpiperidine with 2-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by its unique structural features, including a biphenyl framework with a piperidine moiety, this compound exhibits various biological activities that may be beneficial in drug development.

  • Molecular Formula : C13_{13}H18_{18}N\
  • Molecular Weight : 204.32 g/mol
  • Structural Features : Contains an aniline and a piperidine functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reduction of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction transforms the nitro group into an amine, yielding the target compound. The following table summarizes the synthesis reactions:

Reaction Type Reagents Used Products Formed
OxidationPotassium permanganate, CrO3_3N-oxides
ReductionLithium aluminum hydride, NaBH4_4Reduced amine derivatives
SubstitutionVarious nucleophilesSubstituted aniline derivatives

Biological Activity

Research indicates that this compound interacts with various biological targets, suggesting its potential as a therapeutic agent.

  • Receptor Modulation : The compound has been shown to modulate receptor activity, which may contribute to its efficacy in treating conditions such as cancer and neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in oncogenic pathways, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) :
    • A study highlighted the design of dual inhibitors targeting ALK and bromodomain-4 (BRD4), where compounds structurally related to this compound showed promising results in inhibiting these targets, which are crucial in high-risk neuroblastoma patients .
  • Cell Viability Assays :
    • Dose-response studies using the MTT assay demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective concentrations for therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of similar compounds revealed that modifications to the piperidine ring can enhance biological activity and selectivity towards specific targets . This suggests that structural optimization could lead to more potent analogs.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential applications:

Compound Name Structural Features Unique Aspects
4-(2-Methylpiperidin-1-yl)anilinePiperidine ring attached to anilineUsed in similar synthetic pathways
3-Methyl-4-(4-methylpiperidin-1-yl)anilineDifferent substitution pattern on piperidinePotentially different biological activities
2-Methyl-4-(4-methylpiperazin-1-yl)anilineIncorporates piperazine instead of piperidineMay exhibit distinct pharmacological properties

Properties

IUPAC Name

2-methyl-4-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGRJKIRIAWBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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